2-(2-chlorophenyl)-6-({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[3,4-d]pyrimidin-9(1H)-one
Description
The compound “2-(2-chlorophenyl)-6-({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[3,4-d]pyrimidin-9(1H)-one” features a complex polycyclic architecture. Its core structure consists of a pyrazolo[1,5-a]pyrido[3,4-d]pyrimidin-9(1H)-one scaffold, substituted at position 2 with a 2-chlorophenyl group and at position 6 with a furyl carbonyl moiety linked to a 3,5-dimethyl-4-isoxazolylmethyl group.
Properties
IUPAC Name |
5-(2-chlorophenyl)-12-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carbonyl]-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN5O4/c1-14-19(15(2)36-30-14)11-16-7-8-23(35-16)26(34)31-10-9-18-22(13-31)28-24-12-21(29-32(24)25(18)33)17-5-3-4-6-20(17)27/h3-8,12,29H,9-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVVXCNTIPPYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)N3CCC4=C(C3)N=C5C=C(NN5C4=O)C6=CC=CC=C6Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chlorophenyl)-6-({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[3,4-d]pyrimidin-9(1H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups:
- Chlorophenyl group : Contributes to lipophilicity and potential receptor interactions.
- Isoxazole moiety : Known for various biological activities including anti-inflammatory and anti-cancer properties.
- Furyl carbonyl : May enhance the compound's reactivity and interaction with biological targets.
The molecular formula is , and its IUPAC name reflects its complex structure.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : The compound showed IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. This suggests a potent inhibitory effect on tumor growth.
The mechanism by which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : Flow cytometry analysis revealed increased apoptotic cell populations in treated cells.
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, thereby inhibiting their proliferation.
Anti-inflammatory Effects
In addition to anticancer properties, the compound has shown potential anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate a reduction in TNF-alpha and IL-6 levels in cell culture models.
Neuroprotective Activity
Emerging research suggests that this compound may also possess neuroprotective properties:
- Neurotropic Activity : Animal models treated with the compound demonstrated improved outcomes in models of neurodegeneration.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A comprehensive study involving multiple cancer cell lines confirmed the broad-spectrum anticancer activity of the compound. The study utilized both monolayer and spheroid cultures to assess efficacy .
- Inflammation Model : In vivo studies using murine models of inflammation showed significant reductions in paw edema following treatment with the compound, suggesting its utility in managing inflammatory disorders.
Comparison with Similar Compounds
Table 2: Physical Properties of Thiazolo-Pyrimidines
| Compound | Substituent | Yield (%) | Melting Point (°C) | Molecular Formula | Reference |
|---|---|---|---|---|---|
| 11a | 2,4,6-Trimethyl | 68 | 243–246 | C20H10N4O3S | |
| 11b | 4-Cyanobenzylidene | 68 | 213–215 | C22H17N3O3S |
Tetrahydroimidazo-Pyridine Derivatives
The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features a nitro-phenyl group and cyano substituent. Its spectral data (¹H NMR: δ 7.41–8.01; HRMS: m/z calc. 521.1467) highlight the role of electron-withdrawing groups in stabilizing resonance structures .
- Key Differences : Unlike the target compound’s fused pyrazolo-pyrido system, this derivative has an imidazo-pyridine core. However, both structures leverage aromatic and heteroaromatic substituents to modulate reactivity.
Triazolopyrimidine and Quinazoline Derivatives
and highlight triazolopyrimidine and quinazoline derivatives with herbicidal and antimicrobial activities. For instance:
- 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones show enhanced activity with chiral centers .
- N-[3-(4-Quinazoliny)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones exhibit antifungal activity against Fusarium graminearum (up to 70% inhibition) .
- Key Differences : The target compound’s pyrazolo-pyrido core differs from triazolo/quinazoline systems, but the use of chlorophenyl and heterocyclic substituents aligns with broader trends in bioactive heterocycle design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
